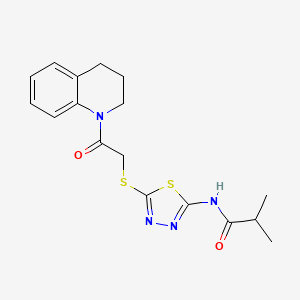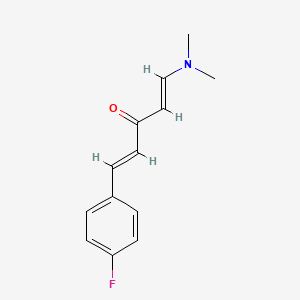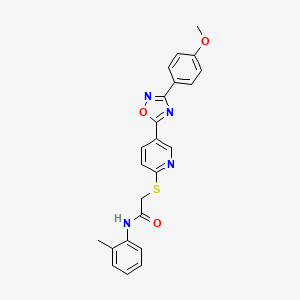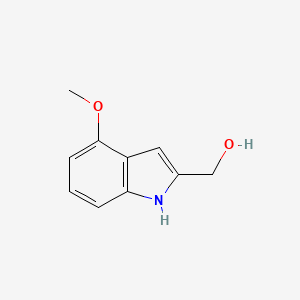
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide, also known as DBPP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. DBPP is a synthetic compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide is not fully understood, but it has been proposed that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide induces apoptosis in cancer cells by activating the caspase cascade. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the growth of weeds by inhibiting the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide improves the thermal stability of polymers by acting as a radical scavenger, which prevents the degradation of polymers by free radicals.
Biochemical and Physiological Effects:
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been found to have various biochemical and physiological effects. In cancer cells, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide induces apoptosis by activating the caspase cascade, which leads to the cleavage of various cellular proteins. In macrophages, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, which leads to the downregulation of various pro-inflammatory genes. In plants, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the growth of weeds by inhibiting the activity of acetolactate synthase, which leads to the depletion of branched-chain amino acids. In polymers, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide improves the thermal stability by acting as a radical scavenger, which prevents the degradation of polymers by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has various advantages and limitations for lab experiments. One advantage is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide is a synthetic compound, which means that it can be synthesized in large quantities with high purity. Another advantage is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been extensively studied, which means that there is a lot of information available on its properties and applications. One limitation is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide is a synthetic compound, which means that it may not accurately represent the properties of natural compounds. Another limitation is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide may have toxic effects on living organisms, which means that it must be handled with care in lab experiments.
Orientations Futures
There are several future directions for the study of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide. One direction is to further investigate the mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide, particularly its effects on the caspase cascade and NF-κB signaling pathway. Another direction is to study the potential of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to study the potential of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide as a herbicide for weed control in agriculture. Finally, another direction is to study the potential of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide as a polymer stabilizer for various industrial applications.
Méthodes De Synthèse
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide can be synthesized using different methods, including the Mannich reaction and the Steglich esterification. The Mannich reaction involves the reaction of 2-benzofuran-5-carbaldehyde, formaldehyde, and prop-2-enamide in the presence of a base and a catalyst. The Steglich esterification involves the reaction of 2-benzofuran-5-carboxylic acid, prop-2-enamide, and dicyclohexylcarbodiimide in the presence of a catalyst.
Applications De Recherche Scientifique
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been the focus of scientific research due to its potential applications in various fields. In medicine, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. In agriculture, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential as a herbicide, as it has been found to inhibit the growth of weeds. In industry, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential as a polymer stabilizer, as it has been found to improve the thermal stability of polymers.
Propriétés
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-6-5-15(19)17-8-11-3-4-12-9-20-10-13(12)7-11/h2-4,7H,1,5-6,8-10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGAXDKYJJQIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NCC1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea](/img/structure/B2714287.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2714289.png)
![4-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2714292.png)
![1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine](/img/structure/B2714293.png)



![N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2714297.png)
![4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2714298.png)
